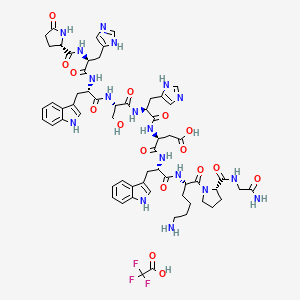

Peforelin Trifluoroacetic Acid Salt

Description

Properties

Molecular Formula |

C61H75F3N18O16 |

|---|---|

Molecular Weight |

1373.4 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C59H74N18O14.C2HF3O2/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39;3-2(4,5)1(6)7/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82);(H,6,7)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m0./s1 |

InChI Key |

LVEPINRYLSLVTE-IPRZRCQXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationships of Peforelin

Decapeptide Primary Sequence Analysis of Peforelin (B549837)

The biological activity of any peptide is fundamentally dictated by its primary structure—the linear sequence of its amino acids. The sequence for Peforelin is pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2. cymitquimica.com The "pGlu" at the amino-terminus represents pyroglutamic acid, a cyclic derivative of glutamic acid, and the "NH2" at the carboxy-terminus indicates that the terminal carboxyl group is amidated. These terminal modifications are common features in GnRH peptides, providing resistance to degradation by enzymes (aminopeptidases and carboxypeptidases), which extends the molecule's biological half-life. nih.gov

Targeted Amino Acid Modifications in Peforelin Compared to Endogenous GnRH Isoforms

Peforelin's unique pharmacological profile arises from key differences in its amino acid sequence when compared to mammalian GnRH. apvma.gov.au The primary sequence for mammalian GnRH is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. While the terminal positions (1-4 and 9-10) are highly conserved, the central region of Peforelin at positions 5 through 8 has been significantly altered.

The central core of the GnRH molecule, particularly residues 5-8, is known to be critical for receptor interaction and the subsequent triggering of biological responses. In Peforelin, the mammalian sequence of Tyr-Gly-Leu-Arg at positions 5-8 is replaced with His-Asp-Trp-Lys. apvma.gov.au This substitution is not arbitrary but reflects the structure of a different, naturally occurring GnRH isoform from the lamprey.

This specific sequence is hypothesized to be the primary reason for Peforelin's distinct activity. While many GnRH agonists stimulate the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), Peforelin has been shown to preferentially stimulate a dominant release of FSH in some species, such as swine. This selective action suggests that the His-Asp-Trp-Lys motif engages the GnRH receptor in a manner that favors the activation of the signaling cascade leading to FSH synthesis and release over that of LH.

The amino acid at position 8 is particularly crucial for determining ligand selectivity and binding affinity among different GnRH receptor subtypes. nih.gov In mammalian GnRH, the positively charged Arginine (Arg) at position 8 is essential for high-affinity binding to the mammalian pituitary GnRH receptor. nih.gov

Peforelin features a Lysine (Lys) at position 8. Like Arginine, Lysine is a basic, positively charged amino acid, but it has a different side-chain structure and flexibility. This substitution of Arg8 with Lys8 is a deliberate feature of the lamprey GnRH-III structure. This change, in concert with the other modifications at positions 5, 6, and 7, alters the peptide's interaction with the receptor. The substitution likely modifies the electrostatic and hydrophobic interactions within the receptor's binding pocket, contributing to the conformational changes that lead to Peforelin's unique FSH-dominant signaling output.

Theoretical Models and Computational Chemistry Approaches in Peforelin Design

While Peforelin is based on a naturally occurring sequence, the principles of its selection and analysis are rooted in the field of computational chemistry and molecular modeling. These approaches are indispensable in modern drug design for understanding structure-activity relationships (SAR). nih.gov

Theoretical methods such as molecular mechanics, molecular dynamics simulations, and free energy perturbation (FEP) are used to model and predict how specific amino acid mutations will impact a peptide's three-dimensional structure, stability, and binding affinity to its target receptor. youtube.comnih.gov In the context of GnRH analogues like Peforelin, computational models can:

Predict the bioactive conformation of the peptide when bound to the GnRH receptor.

Simulate the precise molecular interactions (e.g., hydrogen bonds, ionic interactions) between the peptide's side chains (like His5, Asp6, Trp7, and Lys8) and the amino acid residues of the receptor.

Calculate the change in binding energy resulting from substitutions, explaining why an analogue like Peforelin might have a different binding affinity or selectivity compared to mammalian GnRH.

These computational tools allow researchers to rationally design novel peptide analogues with tailored properties, building upon the structural templates provided by natural variants like lamprey GnRH-III.

Conformational Dynamics and Receptor Binding Selectivity

The specific sequence of a peptide dictates its intrinsic conformational dynamics—the way it folds and moves in three-dimensional space. Peptides are often flexible and can adopt multiple conformations. However, binding to a receptor typically stabilizes a specific "bioactive" conformation. nih.gov

The targeted amino acid modifications in Peforelin at positions 5-8 directly influence its conformational landscape. The unique His-Asp-Trp-Lys sequence creates a distinct surface chemistry and structure compared to the Tyr-Gly-Leu-Arg sequence in mammalian GnRH. This structural difference is believed to be the basis for Peforelin's receptor binding selectivity.

The prevailing hypothesis is that Peforelin's specific conformation is recognized differently by the GnRH receptor, or potentially by different subtypes or states of the receptor. This differential recognition leads to the activation of intracellular signaling pathways that preferentially promote the synthesis and release of FSH. This selective pharmacological profile is a direct consequence of the molecule's unique architecture, which has been honed through evolution in the lamprey and adopted for specific therapeutic applications. apvma.gov.au Studies on other peptide-receptor systems have confirmed that even minor mutations can significantly alter conformational dynamics, thereby changing the biological outcome of the interaction. nih.gov

Advanced Synthetic Methodologies and Chemical Development of Peforelin

Principles and Optimization of Solid-Phase Peptide Synthesis (SPPS) for Peforelin (B549837) Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of Peforelin production, offering a streamlined and efficient method for assembling the decapeptide chain. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.

The synthesis of Peforelin commences with the attachment of the C-terminal amino acid to a solid support. The choice of resin is critical and is dictated by the desired C-terminal functionality of the final peptide. For Peforelin, which has a C-terminal amide, a Rink Amide resin is a common choice. The first amino acid is anchored to the resin via its carboxyl group, with its amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Following the anchoring of the first amino acid, the synthesis proceeds with a series of iterative cycles, each consisting of two main steps: deprotection and coupling.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amine group, ready for the next coupling step.

Coupling: The next Fmoc-protected amino acid is activated and then added to the resin. The activation of the carboxylic acid group is crucial for the efficient formation of the peptide bond. A variety of coupling reagents can be employed, with common choices including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU, HATU, or HCTU. The selection of the coupling reagent is often optimized to minimize side reactions and ensure high coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences that may be present in the Peforelin structure.

This cycle of deprotection and coupling is repeated for each amino acid in the Peforelin sequence until the full decapeptide is assembled on the resin.

Table 1: Illustrative Coupling Reagents in Peforelin Synthesis

| Coupling Reagent | Activating Agent | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, rapid reaction times. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Excellent for sterically hindered couplings, minimizes racemization. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, reliable for standard couplings. |

Once the synthesis of the peptide chain is complete, the final steps involve the removal of the side-chain protecting groups from the amino acid residues and the cleavage of the peptide from the solid support. For Peforelin synthesized using the Fmoc strategy, this is typically achieved in a single step using a strong acid.

A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, along with a mixture of scavengers. These scavengers are crucial for quenching the reactive cationic species that are generated during the removal of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and histidine, which are present in the Peforelin sequence.

The composition of the cleavage cocktail is carefully optimized to ensure complete deprotection and cleavage with minimal degradation of the target peptide. A typical cocktail might include:

Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

Water: Acts as a scavenger for carbocations.

Triisopropylsilane (TIS): A scavenger that effectively reduces cleaved protecting groups and prevents side reactions.

1,2-Ethanedithiol (EDT): Often included to protect tryptophan residues from modification.

After treatment with the cleavage cocktail, the resin is filtered off, and the crude Peforelin is precipitated from the filtrate, typically by the addition of cold diethyl ether. The resulting solid is then collected, washed, and dried, yielding the crude Peforelin Trifluoroacetic Acid salt.

Purification Techniques in Peforelin Chemical Research

The crude Peforelin obtained after cleavage from the resin contains the desired peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, and products of side reactions. Therefore, a robust purification strategy is essential to obtain Peforelin of high purity suitable for research and potential therapeutic applications.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to assess the purity of the crude Peforelin and to monitor the progress of the purification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

In a typical RP-HPLC setup for Peforelin analysis, a C18 stationary phase is used, and the mobile phase consists of a gradient of an aqueous solvent (often containing a small amount of an ion-pairing agent like TFA) and an organic solvent such as acetonitrile. The peptide and its impurities are separated based on their hydrophobicity, with more hydrophobic species being retained longer on the column. The eluting compounds are detected by UV absorbance, typically at wavelengths of 214 nm (peptide backbone) and 280 nm (aromatic side chains of tryptophan and histidine). The purity of the Peforelin sample is determined by integrating the peak area of the main product and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical RP-HPLC Parameters for Peforelin Purity Assessment

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

For the preparative purification of Peforelin, preparative RP-HPLC is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of the crude peptide. The goal is to isolate the main Peforelin peak from the closely eluting impurities.

Fractions are collected as the eluent exits the column, and the fractions corresponding to the pure Peforelin peak are pooled. The purity of these pooled fractions is then confirmed by analytical HPLC. Finally, the organic solvent is removed, and the purified Peforelin Trifluoroacetic Acid salt is obtained by lyophilization.

In cases where standard RP-HPLC does not provide sufficient resolution to separate certain impurities or derivatives of Peforelin, more advanced chromatographic techniques may be explored. These can include the use of different stationary phases (e.g., C4 or C8), alternative ion-pairing reagents, or different chromatographic modes such as ion-exchange chromatography. The development of such advanced separation methods is crucial for achieving the high levels of purity required for pharmaceutical applications.

Scalable Synthesis and Industrial Research Perspectives for GnRH Analogues

The transition from laboratory-scale synthesis to large-scale industrial production of GnRH analogues like Peforelin presents significant challenges. While the fundamental principles of SPPS remain the same, the process must be optimized for efficiency, cost-effectiveness, and compliance with Good Manufacturing Practices (GMP).

Key areas of research and development for the scalable synthesis of GnRH analogues include:

Process Optimization: This involves fine-tuning every step of the synthesis, from resin loading and coupling reactions to cleavage and purification, to maximize yield and minimize the formation of impurities. The use of automated synthesizers is standard in industrial settings to ensure consistency and reduce manual labor.

Green Chemistry: The large volumes of organic solvents used in SPPS raise environmental concerns. The development of "greener" synthesis protocols, including the use of more environmentally friendly solvents and solvent recycling programs, is an active area of industrial research.

Analytical Control: Robust analytical methods are essential for quality control throughout the manufacturing process. This includes in-process controls to monitor the efficiency of each synthesis step, as well as final product testing to ensure purity, identity, and potency.

The industrial production of synthetic peptides like Peforelin is a highly specialized field that requires a deep understanding of peptide chemistry, process engineering, and regulatory requirements. Continuous innovation in synthetic and purification technologies is critical to meet the growing demand for these important therapeutic agents.

Pharmacological Mechanisms and Receptor Biology of Peforelin in Non Human Systems

Elucidation of Peforelin's Interaction with Gonadotropin-Releasing Hormone Receptors (GnRHRs)

The initial and most critical step in the mechanism of action of peforelin (B549837) is its binding to GnRHRs on the surface of gonadotrope cells in the anterior pituitary. nih.gov The nature of this interaction, including its affinity and selectivity, dictates the potency and physiological response to the compound.

The dynamics of the ligand-receptor interaction are crucial for initiating the downstream signaling cascade. The binding of a GnRH agonist like peforelin is believed to stabilize a specific active conformation of the receptor, which in turn facilitates its coupling to G-proteins. nih.gov The structural modifications in peforelin, where amino acids in positions 5 through 8 of the native GnRH sequence are substituted, are key to its specific pharmacological profile. defra.gov.uk

Table 1: Comparison of Endogenous GnRH and Peforelin

| Feature | Endogenous GnRH | Peforelin |

| Type | Natural decapeptide hormone | Synthetic decapeptide analogue defra.gov.uk |

| Mechanism of Action | Binds to GnRHRs to stimulate LH and FSH release ontosight.ainih.gov | Binds to GnRHRs to stimulate gonadotropin release ontosight.ai |

| Amino Acid Sequence | Standard decapeptide sequence | Modified sequence at positions 5-8 defra.gov.uk |

This table provides a general comparison based on available information.

Competitive binding assays are instrumental in determining the affinity and selectivity of a ligand for its receptor. nih.gov In such assays, a radiolabeled ligand competes with unlabeled ligands (like peforelin) for binding to the receptor. nih.gov The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand (the IC50 value) is a measure of its binding affinity. nih.gov

While specific competitive binding assay data for peforelin against other GnRH analogues were not found in the search results, the principles of these assays are well-established for GnRH receptors. nih.govnih.gov These studies are crucial for establishing the selectivity of a compound for its target receptor over other receptors, which is a critical aspect of its pharmacological profile. The selectivity of peforelin for the GnRHR is a key feature, as off-target binding could lead to unintended physiological effects. Studies on other GnRH antagonists have highlighted that specific amino acid residues in the extracellular loops of the GnRH receptor are key determinants of species-selective binding. nih.gov

Intracellular Signaling Cascades Triggered by Peforelin-GnRHR Activation

The binding of peforelin to the GnRHR initiates a series of intracellular signaling events that are characteristic of G protein-coupled receptors (GPCRs). nih.gov These cascades amplify the initial signal and lead to the ultimate physiological response of gonadotropin secretion.

The GnRH receptor is a member of the GPCR family. nih.govnih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins, primarily of the Gq/11 family. nih.gov This activation leads to the dissociation of the G protein into its α and βγ subunits, both of which can activate downstream effector molecules. medchemexpress.com

The activation of Gq/11 by the peforelin-GnRHR complex leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers are pivotal in the subsequent steps of the signaling cascade.

The generation of IP3 is a hallmark of GnRHR signaling. nih.govnih.gov IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, which is a major intracellular calcium store. nih.gov This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. nih.gov

The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the exocytosis of vesicles containing LH and FSH, resulting in their secretion from the gonadotrope cell. nih.gov The inositol phosphate (B84403) signaling pathway is a complex and highly regulated system that allows for fine-tuning of the cellular response to GnRH and its analogues. nih.govmdpi.com

Differential Gonadotropin Secretion Regulation by Peforelin

An interesting aspect of peforelin's pharmacology is its reported ability to selectively stimulate the release of FSH over LH in certain contexts, particularly in castrated pigs. defra.gov.ukdrugs.com This differential regulation of gonadotropin secretion is a significant finding, as the pulsatile release of GnRH from the hypothalamus typically stimulates the secretion of both LH and FSH. nih.gov

The precise mechanism underlying this selective FSH release is not fully elucidated in the provided search results. However, it is known that the pattern of GnRH secretion (i.e., pulse frequency and amplitude) can differentially affect the synthesis and secretion of LH and FSH. nih.gov It is possible that the specific ligand-receptor dynamics of peforelin, including its prolonged receptor occupancy, may favor the signaling pathways that lead to FSH synthesis and release. researchgate.net

In gilts and sows, peforelin treatment has been investigated for its effects on litter performance, with some studies suggesting a potential positive influence on oocyte quality and ovulation rate. researchgate.net In mice, peforelin has been shown to stimulate ovarian remodeling and follicular differentiation. nih.gov These effects are ultimately mediated by the initial stimulation of gonadotropin release from the pituitary.

Table 2: Investigated Effects of Peforelin on Reproduction in Different Non-Human Species

| Species | Investigated Effect | Reference |

| Pigs (castrated) | Selective stimulation of FSH release | defra.gov.ukdrugs.com |

| Pigs (gilts and sows) | Potential positive influence on oocyte quality and ovulation rate | researchgate.net |

| Mice | Stimulation of ovarian remodeling and follicular differentiation | nih.gov |

This table summarizes some of the reported effects of peforelin in different animal models based on the search results.

Selective Follicle-Stimulating Hormone (FSH) Release Mechanisms

The primary pharmacological characteristic of peforelin in certain animal models is its ability to preferentially stimulate the release of FSH. The release of LH and, to a lesser degree, FSH from the pituitary is typically governed by the hypothalamic GnRH. nih.govresearchgate.net While LH secretion is largely dependent on GnRH, the regulation of FSH is more complex and involves other peptides like activins (B217808) and inhibins. nih.govresearchgate.net

Research has identified a selective FSH-releasing factor produced by the hypothalamus in the lamprey, Petromyzon marinus, known as lamprey GnRH-III (l-GnRH-III). nih.gov Peforelin is a synthetic active form of this l-GnRH-III. nih.govresearchgate.net Studies in cattle have demonstrated that l-GnRH-III selectively releases follicle-stimulating hormone, supporting the hypothesis that its synthetic analogue, peforelin, functions through a similar mechanism. nih.gov It is proposed that by mimicking this specific GnRH isoform, peforelin can trigger a downstream signaling cascade in the pituitary gonadotrope cells that favors the synthesis and/or secretion of FSH over LH. nih.gov Increased FSH levels during the follicular phase are known to enhance follicular size. nih.gov

However, the selective effect on FSH is not consistently observed across all animal models. In studies involving gilts and sows, treatment with peforelin did not appear to significantly affect FSH concentrations at the time points measured. nih.gov Another study in swine noted that a GnRH-III analog (peforelin) was unable to increase FSH levels. researchgate.net These divergent findings suggest that the response to peforelin may be species-specific or dependent on the physiological state of the animal.

A study evaluating peforelin as an alternative to pregnant mare serum gonadotropin (PMSG) for superovulation in C57BL/6J mice found that it was able to stimulate follicular differentiation and oocyte development, which are FSH-dependent processes. nih.govmdpi.com Although the total number of oocytes was lower compared to the PMSG group, the high fertilization rate suggested that the oocytes developed were of good quality. nih.gov

Minimal Luteinizing Hormone (LH) Response in Specific Animal Models

Consistent with its selective action on FSH, peforelin has been observed to elicit a minimal luteinizing hormone (LH) response in certain animal models. The hypothalamic GnRH is the primary regulator of LH secretion. nih.govresearchgate.net Peforelin's mechanism, derived from an alternative GnRH isoform, appears to bypass the strong LH-releasing pathway typically activated by mammalian GnRH.

In a study conducted on swine, it was reported that the GnRH-III analog, peforelin, did not induce LH release. researchgate.net This finding aligns with the compound's characterization as a selective FSH-releasing factor. The selective release of FSH in bovine models treated with lamprey GnRH-III also implies a comparatively minimal effect on LH. nih.gov This differential effect is crucial, as an elevated LH surge is the primary trigger for ovulation, whereas a sustained, moderate level of FSH is required for follicular growth and maturation. By uncoupling these two responses, peforelin is hypothesized to support folliculogenesis without prematurely inducing ovulation.

It has been noted that some livestock, particularly primiparous animals, may exhibit a low response to GnRH, potentially due to insufficient endogenous LH support for follicular development. researchgate.net Peforelin's action, being largely independent of a major LH surge, represents a different physiological approach to stimulating the ovarian cycle.

Hypothesized Role of Structural Differences in GnRH Isoforms for FSH Selectivity

The selective action of peforelin is hypothesized to stem from the structural differences between the lamprey GnRH-III isoform it mimics and the GnRH found in mammals. The existence of multiple GnRH isoforms across vertebrate evolution has been well-documented, with each potentially having unique receptor binding affinities and signaling outcomes. nih.gov

Mammalian GnRH is a decapeptide that effectively stimulates the release of both LH and FSH, orchestrating the full ovarian cycle. nih.govresearchgate.net In contrast, l-GnRH-III, first identified in the sea lamprey, possesses a different amino acid sequence. nih.gov It is this structural divergence that is believed to be the basis for its selective bioactivity.

The hypothesis is that the l-GnRH-III structure interacts with the GnRH receptors on pituitary gonadotropes in a conformationally distinct manner compared to mammalian GnRH. This unique ligand-receptor interaction may:

Preferentially activate intracellular signaling pathways that lead to the transcription of the FSHβ subunit gene.

Trigger the specific release of pre-synthesized and stored FSH from secretory granules.

Fail to robustly activate the signaling cascade that results in the potent release of LH.

The evolution of two distinct gonadotropins, FSH and LH, in higher vertebrates from a single ancestral hormone in primitive species allowed for more refined control of reproduction. nih.gov The discovery that different GnRH isoforms can selectively modulate the release of these gonadotropins provides insight into the complexity of this regulatory system. Peforelin, as a synthetic version of l-GnRH-III, leverages these evolutionary differences to achieve a specific pharmacological effect, namely the targeted stimulation of FSH release in certain non-human species. nih.gov

Pre Clinical Efficacy and Pharmacological Response Profiling in Animal Models

Evaluation of Peforelin's Reproductive Efficacy in Laboratory Mice Models (e.g., C57BL/6J)

Studies in C57BL/6J mice have been instrumental in elucidating the reproductive pharmacological profile of Peforelin (B549837), particularly as an alternative to traditional ovulation-inducing agents.

Oocyte Differentiation and Quality Assessment in in vitro Fertilization (IVF) Systems

Research has shown that while Peforelin may result in a lower number of oocytes compared to conventional agents, the quality and developmental potential of these oocytes remain high. nih.gov In a study involving 3-4 week old C57BL/6J mice, treatment with Peforelin at various concentrations was followed by human chorionic gonadotropin (hCG) to induce ovulation. nih.gov Although the total number of oocytes retrieved was lower in the Peforelin-treated groups, the fertilization rate was notable. nih.govnih.gov Importantly, the subsequent development of these oocytes into blastocysts after in vitro fertilization (IVF) was not negatively impacted, indicating that Peforelin does not compromise oocyte quality or their capacity for early embryonic development. nih.gov

Table 1: Oocyte Yield and Fertilization Rates in C57BL/6J Mice Treated with Peforelin vs. PMSG

| Treatment Group | Number of Animals | Total Oocytes | Oocytes per Animal (Mean) | Fertilization Rate (%) |

|---|---|---|---|---|

| Peforelin (1.0 µg) | 10 | 85 | 8.5 | 65 |

| Peforelin (0.5 µg) | 10 | 102 | 10.2 | 70 |

| Peforelin (0.25 µg) | 10 | 65 | 6.5 | 60 |

| PMSG (Control) | 2 | 45 | 22.5 | 55 |

Data adapted from a study evaluating Peforelin for superovulation in C57BL/6J mice. nih.govnih.gov

Follicular Development and Ovarian Morphological Analysis

Table 2: Quantification of Follicular Stages and Corpora Lutea in C57BL/6J Mice

| Treatment Group | Primary Follicles (Mean no.) | Secondary Follicles (Mean no.) | Tertiary Follicles (Mean no.) | Corpora Lutea (Mean no.) |

|---|---|---|---|---|

| Peforelin (1.0 µg) | 25 | 35 | 15 | 8 |

| Peforelin (0.5 µg) | 28 | 30 | 18 | 10 |

| Peforelin (0.25 µg) | 22 | 28 | 12 | 7 |

| PMSG (Control) | 35 | 25 | 16 | 12 |

Data represents the mean number of structures observed in histological sections of ovaries. nih.govresearchgate.net

Comparative Efficacy with Other Ovulation-Inducing Agents (e.g., PMSG/eCG)

Direct comparisons between Peforelin and PMSG (also known as equine chorionic gonadotropin or eCG) have been a key focus of preclinical studies. In C57BL/6J mice, Peforelin was found to be less effective than PMSG in terms of the total number of oocytes produced. nih.govresearchgate.net However, the high fertilization rates and successful blastocyst development in the Peforelin groups underscore its potential as a viable, ethically sourced alternative to PMSG for specific applications in reproductive research. nih.gov

Peforelin's Impact on Reproductive Parameters in Swine Models

In swine, Peforelin has been investigated for its utility in estrus synchronization and management of follicular growth, which are critical for efficient breeding programs.

Estrus Induction and Synchronization Efficiencies in Gilts and Sows

Studies have demonstrated the positive effects of Peforelin on estrus induction in both gilts and sows. nih.gov Research indicates that Peforelin treatment can lead to a significant improvement in the estrus rate (ER) compared to untreated control groups. nih.govresearchgate.net In one study, the ER in the Peforelin-treated group was 93.2% compared to 87.2% in the control group. nih.govresearchgate.net This suggests that Peforelin can be an effective tool for synchronizing estrus in swine herds, facilitating fixed-time artificial insemination protocols. nih.gov

Table 3: Estrus Rate in Sows Treated with Peforelin

| Treatment Group | Number of Sows | Estrus Rate (%) |

|---|---|---|

| Peforelin | 205 | 93.2 |

| Control (Saline) | 203 | 87.2 |

Data from a study on the effect of a GnRH analogue on sow reproductive performance. nih.govresearchgate.net

Influence on Follicle Growth and Ovulation Timing

Peforelin has been shown to have a positive influence on follicle growth in gilts and sows. researchgate.net It is hypothesized that by increasing Follicle-Stimulating Hormone (FSH) levels, Peforelin treatment results in larger and more competent pre-ovulatory follicles. researchgate.net While Peforelin did not significantly stimulate estrus or alter the weaning-to-estrus interval compared to control sows in one study, another common ovulation-inducing agent, PMSG, was found to shorten the weaning-to-ovulation interval by approximately 9.5 to 11.2 hours compared to both Peforelin-treated and control sows. nih.gov This indicates that while Peforelin supports follicular development, other agents may have a more pronounced effect on the timing of ovulation. researchgate.netnih.gov

Table 4: Weaning to Ovulation Interval in Sows

| Treatment Group | Weaning to Estrus Interval (hours) | Weaning to Ovulation Interval (hours) |

|---|---|---|

| PMSG | 90.7 | 135.1 |

| Peforelin | 100.3 | 146.3 |

| Control | 95.6 | 144.6 |

Comparative data on the timing of ovulation in multiparous sows. nih.gov

Hormonal Secretion Profiles (FSH, Progesterone) Post-Peforelin Administration

Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (l-GnRH-III), primarily functions by stimulating the release of gonadotropins from the anterior pituitary gland. nih.govnih.gov Its effect is particularly noted for its selective action on Follicle-Stimulating Hormone (FSH) secretion, which can be influenced by the existing steroidal environment. nih.gov

Follicle-Stimulating Hormone (FSH)

Preclinical studies have demonstrated that peforelin can induce a significant and selective release of FSH without a concurrent surge in Luteinizing Hormone (LH). nih.gov This selective action is a key feature of its pharmacological profile. In barrows (castrated male pigs), administration of l-GnRH-III, the active component of peforelin, resulted in a distinct FSH response. nih.gov Plasma FSH concentrations began to rise following treatment, reaching a peak average of 205% of the basal concentration at approximately one hour post-administration. nih.gov These elevated levels were sustained for up to ten hours, and notably, this occurred without a corresponding increase in LH levels. nih.gov

This selective FSH-releasing capacity has also been observed in other species, such as cattle, particularly under specific hormonal conditions. nih.gov In bovine models during the luteal phase, when progesterone (B1679170) levels are naturally high (averaging 4-5 ng/ml), l-GnRH-III was shown to effectively stimulate the release of FSH with no significant impact on LH. nih.gov However, it is worth noting that some conflicting research in cattle did not find support for this selective FSH release, suggesting it may act as a weak competitor for the mammalian GnRH receptor in that species. researchgate.net

Interactive Table: FSH Response to l-GnRH-III in Barrows Data derived from descriptive findings in scientific literature. nih.gov

| Time Post-Administration | Average FSH Level (vs. Basal) | LH Response |

| 0 h (Baseline) | 100% | No Change |

| 1 h | 205% (Peak) | No Change |

| 1-10 h | Elevated | No Change |

| >10 h | Return to Baseline | No Change |

Progesterone

The administration of peforelin does not have a direct, immediate effect on progesterone secretion. Instead, its influence on progesterone is a downstream effect mediated by its primary action on the pituitary-gonadal axis. By stimulating follicular development and influencing the subsequent quality of the corpus luteum (CL), GnRH agonists like peforelin can indirectly affect progesterone levels during the luteal phase. nih.govmdpi.com

Improved luteal development following treatment with a GnRH analogue can lead to enhanced progesterone production by the CL. nih.govnih.gov Studies in cattle have shown that while an immediate change in progesterone is not observed, the administration of GnRH agonists can lead to increased serum progesterone concentrations days after administration, which is attributed to improved CL function and morphology. mdpi.comnih.govfao.org The luteal phase elevation in progesterone is critical for inhibiting further GnRH pulses and preparing the uterus for pregnancy. pnas.org Therefore, the therapeutic goal of peforelin administration is often to improve the quality of ovulation and subsequent luteal function, which in turn supports adequate progesterone secretion necessary for successful embryonic development. nih.govnih.gov

Investigation of Peforelin in Other Vertebrate Animal Models (if applicable from broader GnRH analogue literature)

The investigation of peforelin and other GnRH analogues extends across a variety of vertebrate species in veterinary and research settings, highlighting its versatility in reproductive management.

Peforelin has been specifically evaluated in:

Pigs: Extensive research has been conducted on the use of peforelin in gilts and sows for the induction and synchronization of estrus. nih.govnih.govresearchgate.net Studies have also utilized barrows to investigate its specific effects on gonadotropin release. nih.gov

Mice: In laboratory settings, peforelin has been studied as a potential alternative to Pregnant Mare Serum Gonadotropin (PMSG) for inducing superovulation in mice, such as the C57BL/6J strain. nih.govnih.gov

Drawing from the broader literature on GnRH analogues, their application is evident in several other key vertebrate models:

Cattle: GnRH agonists are a cornerstone of reproductive management in the dairy and beef industries. They are widely used in estrous cycle synchronization protocols (e.g., Ovsynch) to control follicular waves and time ovulation, thereby facilitating timed artificial insemination and improving pregnancy rates. nih.govmdpi.comnih.gov

Sheep: In ewes, GnRH analogues are incorporated into timed artificial insemination protocols, often used following a period of progesterone treatment to synchronize the flock and induce a fertile ovulation. nih.gov

Rabbits: The use of GnRH agonists has been explored in rabbits to induce ovulation, with research into novel delivery systems like nanoparticles to optimize efficacy. mdpi.com

This broad application across different vertebrate classes underscores the fundamental role of the GnRH pathway in regulating reproduction and the utility of its synthetic analogues in modulating this process for agricultural and research purposes.

Metabolic Fate and Degradation Pathways of Peforelin

In Vitro Biotransformation Studies of Peforelin (B549837)

The biotransformation of peforelin outside of a living organism is a critical area of study to predict its behavior in vivo. These studies typically involve assessing its stability and degradation in the presence of various enzymes and simulated biological environments.

Enzymatic Hydrolysis by Non-Specific Proteases and Peptidases

As a synthetic decapeptide, peforelin is susceptible to enzymatic degradation by proteases and peptidases, which are enzymes that break down proteins and peptides. nih.gov The rate and pattern of this hydrolysis are influenced by the peptide's amino acid sequence and structural modifications. Synthetic GnRH analogues are often designed to be more resistant to enzymatic degradation than the native hormone, leading to a longer half-life and sustained action. nih.gov

Studies on other peptides have shown that hydrolysis can be initiated by various proteases, such as flavourzyme, which is a mix of endo- and exopeptidases. nih.govnih.gov The process of enzymatic hydrolysis involves incubating the peptide with specific enzymes and analyzing the resulting fragments over time, often using techniques like high-performance liquid chromatography (HPLC). nih.govnih.govnih.gov The degree of hydrolysis can be quantified to determine the peptide's susceptibility to enzymatic breakdown. nih.gov

While specific studies detailing the enzymatic hydrolysis of peforelin by a broad panel of non-specific proteases are not extensively documented in publicly available literature, it is understood that its synthetic nature confers a degree of stability against rapid degradation. nih.gov

Stability in Simulated Biological Fluids (e.g., Gastric and Intestinal Juices)

The stability of peptides in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is a key indicator of their potential for oral bioavailability and their degradation profile upon parenteral administration. These fluids are formulated to mimic the pH and enzymatic composition of the stomach and small intestine, respectively. nih.govnih.gov

Generally, peptides face significant stability challenges in the gastrointestinal tract. ucl.ac.uk In SGF, which has a low pH and contains pepsin, larger peptides are often rapidly metabolized. ucl.ac.uk Smaller and more structurally constrained peptides may exhibit greater stability. ucl.ac.uk In the near-neutral pH of SIF, which contains enzymes like trypsin and chymotrypsin (B1334515) from pancreatin, many peptides undergo rapid degradation. ucl.ac.uk

Studies on a variety of peptides have demonstrated that factors such as cyclic structures and disulfide bridges can enhance stability in intestinal fluid. ucl.ac.uk While specific data on peforelin's stability in SGF and SIF is limited, the general principles of peptide degradation suggest that it would be susceptible to enzymatic breakdown in these environments. The pH itself, without the presence of enzymes, is generally not the primary cause of degradation for many peptides. ucl.ac.uk

In Vivo Metabolic Clearance and Pharmacokinetic Half-Life in Animal Systems

The in vivo metabolic clearance of a drug refers to the volume of blood or plasma cleared of the drug per unit of time, while the pharmacokinetic half-life is the time it takes for the drug concentration in the body to be reduced by half. msdvetmanual.com These parameters are crucial for determining the duration of a drug's effect.

For peptide drugs like peforelin, clearance is often rapid due to enzymatic degradation and renal excretion. The half-life of natural GnRH is very short, and while synthetic analogues like peforelin are designed for a longer duration of action, they are still subject to metabolic clearance. nih.gov

Pharmacokinetic studies in animal models are essential to determine these parameters. For instance, studies on other peptides, such as ipamorelin, have shown a short terminal half-life of around 2 hours in healthy volunteers. nih.gov The specific half-life of peforelin would need to be determined through dedicated pharmacokinetic studies in target animal species. Such studies would involve administering the drug and then measuring its concentration in blood or plasma samples taken at various time points. msdvetmanual.com

Identification and Characterization of Peforelin Degradation Products

The degradation of peforelin, whether through enzymatic hydrolysis or other chemical processes, results in the formation of smaller peptide fragments and individual amino acids. Identifying and characterizing these degradation products is important for understanding the metabolic pathway and for ensuring that the breakdown products are not biologically active in an unintended way.

The primary method for identifying peptide degradation products is through the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.govnih.gov This technique allows for the separation of the parent compound from its metabolites and provides information about their molecular weights and structures.

For other GnRH analogues like gonadorelin, studies have shown that degradation in aqueous solution can involve cleavage of peptide bonds, such as the one between pyroglutamic acid and histidine, and hydrolysis of the C-terminal amide. nih.gov It is plausible that peforelin undergoes similar degradation pathways, although its specific modifications would influence the exact cleavage sites.

Comparative Metabolic Stability with Other Synthetic Peptides and GnRH Analogues

The metabolic stability of peforelin can be understood by comparing it to other synthetic peptides and, more specifically, to other GnRH analogues. Synthetic modifications are key to enhancing stability. For example, the substitution of the glycine (B1666218) at position 6 in the native GnRH with a D-amino acid, a common feature in many analogues, makes the peptide bond more resistant to enzymatic cleavage.

Studies comparing different GnRH analogues, such as buserelin (B193263), have investigated their degradation pathways. For example, the in vitro degradation of buserelin by rat kidney membrane fractions has been characterized, identifying the specific peptide bonds that are cleaved. nih.gov

Advanced Analytical Methodologies for Peforelin Research

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Peforelin (B549837) and Metabolite Quantification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a cornerstone technique for the detection and characterization of peptidic molecules like Peforelin due to its exceptional sensitivity and specificity. nih.gov This platform is indispensable for pharmacokinetic and metabolic studies.

The development of a robust LC-HRMS method is critical for accurately monitoring the concentration of Peforelin over time in biological matrices. This involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Effective separation is typically achieved using a reversed-phase C18 column with gradient elution. The mobile phases commonly consist of an aqueous solution with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). nih.govnih.gov The gradient is optimized to ensure a sharp peak shape for Peforelin, adequate retention, and separation from endogenous matrix components.

Mass Spectrometric Detection: Peforelin, being a peptide, is readily ionized using electrospray ionization (ESI) in positive ion mode. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are employed to measure the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with high accuracy, enabling its selective detection in a complex sample. scripps.edu

Below is a representative table of optimized LC-HRMS parameters for Peforelin analysis.

Table 1: Example LC-HRMS Parameters for Peforelin Quantification| Parameter | Setting |

|---|---|

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min nih.gov |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temp. | 40 °C |

| MS System | Q-TOF or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Scan Mode | Full Scan MS |

| Mass Range | 100 - 1500 m/z |

Identifying the metabolic fate of Peforelin is crucial for understanding its biological activity and clearance. HRMS is a powerful tool for this purpose, allowing for the detection and structural elucidation of metabolites. researchgate.net The process involves untargeted screening for potential biotransformations (e.g., oxidation, hydrolysis, deamidation) by searching for their predicted accurate masses.

Once a potential metabolite is detected, targeted high-resolution product ion experiments (tandem MS or MS/MS) are performed. scripps.edu In this experiment, the precursor ion of the suspected metabolite is isolated and fragmented. The resulting fragment ions provide structural information that helps to pinpoint the site of metabolic modification on the Peforelin molecule. Comparing the fragmentation pattern of the metabolite to that of the parent Peforelin allows for confident structural assignment. researchgate.net

Sample Preparation Techniques for Peptidic Analytes in Biological Matrices

The direct analysis of Peforelin in biological matrices such as plasma or tissue homogenates is often hindered by the presence of interfering substances like proteins and phospholipids. windows.net Therefore, a robust sample preparation strategy is essential to isolate the analyte, remove interferences, and concentrate the sample prior to LC-HRMS analysis. fu-berlin.de

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating peptidic analytes from biological fluids. fu-berlin.deamericanpharmaceuticalreview.com For Peforelin, a mixed-mode cation exchange or a reversed-phase polymeric sorbent is often effective. nih.gov The optimization of an SPE method involves several key steps to maximize analyte recovery and minimize matrix effects.

Table 2: SPE Optimization Strategy for Peforelin

| Step | Purpose | Typical Reagents & Conditions |

|---|---|---|

| Conditioning | To activate the sorbent functional groups. | Methanol followed by Water/Aqueous Buffer. |

| Loading | To bind Peforelin to the sorbent. | Pre-treated sample (e.g., diluted plasma at controlled pH). |

| Washing | To remove salts and polar interferences. | Weak organic solvent (e.g., 5% Methanol in water). |

| Elution | To desorb and collect the purified Peforelin. | Organic solvent with a modifier (e.g., Acetonitrile with 2% Formic Acid). |

The choice of wash and elution solvents is critical and must be empirically optimized to ensure high recovery of Peforelin while efficiently removing matrix components. nih.gov

Protein precipitation is a simpler, alternative sample preparation method often used for its speed and ease of implementation. biosyn.comabcam.com This technique involves adding a large volume of an organic solvent or an acid to the biological sample to denature and precipitate proteins. nih.govnih.gov

Common Protein Precipitation Agents:

Acetonitrile: Widely used, provides clean supernatant.

Acetone: Effective but can sometimes result in lower recovery for certain peptides. nih.govresearchgate.net

Trichloroacetic Acid (TCA): Efficiently precipitates proteins but can cause ion suppression in ESI-MS if not carefully managed. nih.gov

For applications where Peforelin might be bound to larger proteins, an enzymatic digestion step may be required. This involves using enzymes like β-glucuronidase to cleave conjugated forms of the analyte, releasing them for extraction and analysis. windows.net This is particularly relevant when analyzing urine samples where drug metabolites are often excreted as glucuronide conjugates. windows.net

Spectroscopic and Spectrometric Techniques for Peforelin Conformational Studies

Understanding the three-dimensional structure or conformation of Peforelin is important as it relates to its biological function. Various spectroscopic and spectrometric techniques can provide insights into the peptide's secondary and tertiary structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the presence of α-helices, β-sheets, and random coil structures within the Peforelin molecule. nih.govresearchgate.net

Fluorescence Spectroscopy: Peforelin contains tryptophan residues, which are intrinsically fluorescent. cymitquimica.com Intrinsic tryptophan fluorescence spectroscopy can be used to probe the local environment of these residues. nih.gov Changes in the fluorescence emission spectrum (e.g., a shift in the emission maximum or a change in intensity) can indicate conformational changes in the peptide, for instance, upon binding to a receptor or interacting with a membrane. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed, atomic-level structural analysis, two-dimensional NMR techniques can be employed. While more complex and requiring higher sample concentrations, NMR can provide definitive information on the complete three-dimensional structure and dynamics of Peforelin in solution.

Table 3: Spectroscopic Techniques for Peforelin Conformational Analysis

| Technique | Information Gained | Key Parameters |

|---|---|---|

| Circular Dichroism | Secondary structure content (α-helix, β-sheet). nih.gov | Wavelength scan (e.g., 190-250 nm), solvent conditions, temperature. |

| Fluorescence Spectroscopy | Local environment of tryptophan residues, conformational changes. nih.gov | Excitation wavelength (~295 nm), emission scan (e.g., 310-400 nm). |

| NMR Spectroscopy | High-resolution 3D structure and dynamics. | 2D experiments (COSY, NOESY), isotopic labeling. |

Bioanalytical Method Validation for Peforelin Research Applications

The quantification of Peforelin Trifluoroacetic Acid Salt in biological matrices is a critical component of preclinical and clinical research, underpinning pharmacokinetic and pharmacodynamic (PK/PD) studies. To ensure that the data generated from these studies are reliable and reproducible, the bioanalytical methods used must undergo a rigorous validation process. This process demonstrates that the analytical method is suitable for its intended purpose. europa.eunih.gov The validation of bioanalytical methods for peptide-based therapeutics like Peforelin, a synthetic gonadotropin-releasing hormone (GnRH) analog, follows stringent guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eunalam.ca

While specific validation data for an analytical method for Peforelin is not extensively available in public literature, the principles and methodologies can be thoroughly illustrated by examining validated methods for other structurally and functionally similar GnRH analogs, such as Leuprolide, Triptorelin, and Buserelin (B193263). These analogs are also peptides and their analysis in biological fluids presents similar challenges, making them excellent surrogates for understanding the validation requirements for Peforelin. The most common advanced analytical methodology for the quantification of these peptides is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity. researchgate.netlatrobe.edu.au

A full bioanalytical method validation for a compound like Peforelin would encompass the evaluation of several key parameters to ensure the reliability of the analytical results. europa.eu These parameters include selectivity, accuracy, precision, linearity, sensitivity, and stability.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. nalam.cajapsonline.com For an LC-MS/MS method, this is typically assessed by analyzing multiple blank matrix samples (e.g., plasma) from different sources to check for interferences at the retention time of the analyte and its internal standard (IS). shimadzu.com According to FDA guidelines, any interfering peaks should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and not more than 5% of the response of the IS. nalam.ca

Linearity and Range

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by plotting the instrument response versus the concentration of the analyte. For GnRH analogs like Leuprolide and Triptorelin, validated LC-MS/MS methods have demonstrated linearity over specific concentration ranges, which are crucial for covering the expected concentrations in study samples. The correlation coefficient (r²) is expected to be consistently ≥ 0.99.

Example Linearity Data for GnRH Analogs

| Compound | Analytical Method | Matrix | Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| Leuprolide | LC-MS/MS | Human Plasma | 0.05 - 40.0 | > 0.99 | nih.gov |

| Leuprolide | UPLC-MS/MS | Rat Plasma | 0.02 - 10.0 | > 0.991 | researchgate.net |

| Triptorelin | LC-MS/MS | Beagle Dog Plasma | 0.01 - 10.0 | > 0.995 | ovid.com |

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements from the same sample. nih.gov These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). For the results to be acceptable, the mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision, measured as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Representative Inter-Day Accuracy and Precision for Triptorelin in Beagle Dog Plasma

| Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| 0.03 (Low QC) | 5 | 0.0305 | 1.52 | 14.8 |

| 0.30 (Medium QC) | 5 | 0.297 | -1.05 | 10.4 |

| 8.00 (High QC) | 5 | 8.08 | 1.03 | 7.9 |

Data adapted from a study on Triptorelin quantification. ovid.com

Sensitivity

The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. fda.gov For peptide hormones and their analogs, which are often present at very low concentrations in biological fluids, a highly sensitive method with a low LLOQ is essential.

LLOQ Examples for GnRH Analogs

| Compound | LLOQ (ng/mL) | Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| Leuprolide | 0.05 | Human Plasma | LC-MS/MS | nih.gov |

| Triptorelin | 0.01 | Beagle Dog Plasma | LC-MS/MS | ovid.com |

Stability

The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage during a clinical or preclinical study. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability experiments typically include:

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determines stability in the frozen state over a period that covers the expected storage duration of study samples.

Post-Preparative (Autosampler) Stability: Checks for stability in the processed sample extract until analysis.

For a method to be considered valid, the mean concentration of the analyte in the stability test samples should be within ±15% of the nominal concentration.

Example Stability Results for Leuprolide in Human Plasma

| Stability Condition | Concentration Level | Accuracy (%) | Precision (%RSD) | Stability Outcome |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles) | Low QC (0.15 ng/mL) | 98.7 | 5.4 | Stable |

| High QC (32 ng/mL) | 102.1 | 3.8 | Stable | |

| Short-Term (24h, RT) | Low QC (0.15 ng/mL) | 103.3 | 6.1 | Stable |

| High QC (32 ng/mL) | 101.5 | 4.2 | Stable | |

| Long-Term (90 days, -70°C) | Low QC (0.15 ng/mL) | 97.5 | 7.3 | Stable |

| High QC (32 ng/mL) | 99.8 | 5.0 | Stable |

Data constructed based on typical acceptance criteria from validation studies of similar compounds. nih.gov

Emerging Research Frontiers and Theoretical Considerations for Peforelin Trifluoroacetic Acid Salt

Peforelin (B549837) as a Research Tool in GnRH Receptor Function and Modulation

Peforelin serves as a valuable research tool for investigating the intricacies of the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) that is central to reproductive function. oup.com The pulsatile release of endogenous GnRH from the hypothalamus and its interaction with the GnRHR stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). youtube.com The ability to modulate the frequency of GnRH release is key to its physiological function. youtube.com Synthetic analogues like peforelin allow researchers to probe this system with greater control. By studying the binding kinetics and downstream signaling pathways activated by peforelin, scientists can dissect the molecular mechanisms that govern gonadotropin synthesis and release. For instance, studies using GnRH analogues help elucidate how different pulse frequencies of receptor activation can lead to the differential regulation of LH and FSH, a phenomenon critical for the ovarian cycle. nih.gov

Exploration of Pharmacoperone Applications for GnRHR Rescue

A significant frontier in GnRHR research is the use of pharmacological chaperones, or "pharmacoperones," to rescue misfolded and dysfunctional receptors. oup.com Certain genetic mutations can lead to the production of misfolded GnRHRs that are trapped by the cell's quality control system in the endoplasmic reticulum and fail to reach the cell surface, a condition that can cause hypogonadotropic hypogonadism. nih.gov Pharmacoperones are small molecules that can bind to these misfolded receptors, stabilize their conformation, and facilitate their proper trafficking to the plasma membrane, thereby restoring their function. oup.comnih.gov

Research has demonstrated that both GnRH agonists and antagonists can act as pharmacoperones. nih.gov Studies using various chemical classes, including indoles and quinolones, have successfully rescued a significant number of mutant hGnRHRs. oup.comnih.gov These rescued receptors regain the ability to bind ligands and transduce signals, activating downstream pathways like inositol (B14025) phosphate (B84403) production in response to an agonist. nih.gov The efficacy of a pharmacoperone is often proportional to its binding affinity for the wild-type receptor. nih.gov This line of research presents a novel therapeutic strategy, moving beyond simple receptor activation or blockade to correcting the underlying cellular defect of protein misfolding and misrouting. oup.comnih.gov

Novel Applications of Peforelin and Related GnRH Analogues in Animal Reproductive Biology Research

Beyond its direct veterinary applications, peforelin is emerging as a significant tool in fundamental animal reproductive biology research. A key area of investigation is its use as a synthetic alternative to animal-derived gonadotropins like Pregnant Mare Serum Gonadotropin (PMSG). nih.gov The use of PMSG in laboratory animals for inducing superovulation is becoming ethically and logistically problematic. nih.gov

Recent studies have evaluated peforelin for this purpose in mouse models. Research in C57BL/6J mice showed that while peforelin resulted in a lower number of oocytes compared to PMSG, it did not negatively impact oocyte quality or the rate of development to the blastocyst stage after in vitro fertilization. nih.gov Histological analysis of ovarian morphology was not significantly different between peforelin and PMSG-treated cohorts. nih.gov These findings suggest that peforelin can stimulate ovarian remodeling, follicular differentiation, and oocyte development, making it a promising and ethically acceptable alternative for specific research applications. nih.gov Further investigation aims to optimize protocols for its use in various laboratory species. nih.gov

In other animal models, such as pigs, research has focused on the qualitative effects of GnRH analogues like peforelin on follicular development. It is hypothesized that treatment with peforelin can result in a more uniform pool of pre-ovulatory follicles, potentially leading to improved oocyte quality and more uniformly developed embryos. nih.gov Studies have shown that animals treated with peforelin had larger preovulatory follicles compared to control groups. nih.gov

| Parameter | Peforelin Cohort | PMSG Cohort | Research Implication |

|---|---|---|---|

| Oocyte Yield | Significantly lower | Higher | Optimization of peforelin protocols may be needed to maximize oocyte numbers for research purposes. |

| Fertilization Rate | High | High | Peforelin does not compromise the inherent quality or fertilization capacity of the oocytes. |

| Ovarian Morphology | Not significantly altered | Standard | Peforelin effectively stimulates follicular development without causing gross morphological abnormalities. |

| Ethical Consideration | Synthetic, ethically favorable | Animal-derived, welfare concerns | Peforelin provides a viable, ethically sound alternative for ovulation induction in research animals. |

Integration of Multi-Omics Data in Peforelin Mechanistic Studies

To gain a deeper, more holistic understanding of how GnRH analogues like peforelin exert their effects, researchers are increasingly turning to multi-omics approaches. americanpharmaceuticalreview.combiorxiv.org This involves integrating data from genomics, transcriptomics (the study of RNA transcripts), and proteomics (the study of proteins) to build a comprehensive picture of the cellular response to GnRH stimulation. nih.govfrontiersin.org Such studies are crucial for moving beyond classical signaling pathways to uncover novel regulatory networks. nih.gov

Proteomic and phosphoproteomic analyses of the rat pituitary following GnRH treatment have identified numerous proteins that are differentially expressed or modified. nih.gov In one study, 81 proteins were found to be significantly differentially expressed, with 28 upregulated and 53 downregulated. nih.gov These proteins are involved in a wide range of cellular processes, highlighting the complexity of the pituitary's response. nih.gov

Similarly, transcriptomic studies in various animal models are revealing key genes and non-coding RNAs that are regulated during the reproductive cycle and are likely targets of GnRH action. mdpi.comnih.gov In sheep, for example, integrated analysis of the pituitary proteome and transcriptome has identified strong correlations between gene expression and protein levels, particularly for the gonadotropin subunits FSHB and LHB. frontiersin.org These multi-omics datasets can help identify novel biomarkers for reproductive traits and provide a more nuanced understanding of how GnRH analogues like peforelin modulate pituitary function at the molecular level. americanpharmaceuticalreview.comfrontiersin.org The neuroactive ligand-receptor interaction pathway is frequently identified as a key pathway in these analyses, underscoring its importance in pituitary regulation. frontiersin.orgnih.gov

| Protein Category | Examples of Upregulated Proteins | Examples of Downregulated Proteins | Potential Significance in Pituitary Function |

|---|---|---|---|

| G-protein related | GNA15 | - | Modulation of intracellular signaling cascades following GnRHR activation. |

| Ribosomal Proteins | - | RPLP1, RPS27, RPL10, RPS15A | Alterations in protein synthesis machinery, potentially affecting hormone production. |

| Cytoskeletal | - | Coro1a, Tuba1a, Tmsb4x | Changes in cell structure and vesicular transport related to hormone secretion. |

| Metabolism | - | Idh1, Aldoa, Pgam1 | Shifts in cellular metabolic activity in response to hormonal stimulation. |

Future Directions in Synthetic Peptide Design for Targeted Endocrine Modulation

The field of synthetic peptide design is rapidly evolving, with significant implications for the development of future endocrine-modulating agents that could build upon the foundation of molecules like peforelin. researchgate.net A primary challenge for peptide therapeutics is their inherent instability and short half-life in the body due to degradation by enzymes. nih.gov Consequently, a major focus of future design is to enhance proteolytic stability and improve pharmacokinetic profiles. nih.govrsc.org

Several key strategies are being employed:

Structural Constraint: Cyclization, which involves creating a ring structure within the peptide (e.g., head-to-tail or side chain-to-side chain), is a powerful method to make peptides more rigid and less susceptible to enzymatic degradation. nih.govrsc.org This can also enhance binding affinity and selectivity for the target receptor. rsc.org

Non-Canonical Amino Acids: Incorporating unnatural or modified amino acids, such as N-methylated amino acids or β-amino acids, into the peptide sequence can block the action of proteases and improve stability. nih.gov

High-Throughput Synthesis and AI: Advances in synthesis technology, such as high-throughput methods using microfluidic chips, allow for the rapid generation and screening of thousands of peptide variants. creative-peptides.com This, combined with artificial intelligence and computational modeling, can accelerate the discovery and optimization of new peptide leads with desired properties. creative-peptides.com

These innovations will enable the rational design of next-generation GnRH analogues and other peptide hormones with highly specific and tunable activities. oup.com The goal is to create peptides with improved duration of action, targeted delivery, and refined biological responses, paving the way for more sophisticated and personalized therapeutic interventions in endocrinology. creative-peptides.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.